molecular formula C5H11NO4 B099989 2-Methoxyethyl (hydroxymethyl)carbamate CAS No. 16672-66-5

2-Methoxyethyl (hydroxymethyl)carbamate

Cat. No.: B099989
CAS No.: 16672-66-5
M. Wt: 149.15 g/mol
InChI Key: JXVHGKLCTWBYLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxyethyl (hydroxymethyl)carbamate is a chemical reagent of interest in advanced organic synthesis and medicinal chemistry research. It contains both a carbamate and a hydroxymethyl functional group on the same molecule. In drug discovery, the carbamate group is a key structural motif and a stable surrogate for the peptide bond, often employed to enhance the metabolic stability and membrane permeability of bioactive molecules . The presence of the hydroxymethyl group offers a versatile handle for further chemical modification, allowing researchers to conjugate the molecule to other scaffolds or polymers. Carbamate-based compounds are widely utilized as intermediates in the synthesis of active pharmaceutical ingredients and are integral to the design of enzyme inhibitors, particularly for targets like proteases . Furthermore, compounds with carbamate functionalities serve as essential precursors and building blocks in the paint and polymer industries . The 2-methoxyethyl chain in its structure may contribute to modifying the compound's solubility profile, making it a subject of study in the development of novel materials and green chemical processes . This reagent is provided for research applications only, supporting investigative work in laboratory science.

Properties

CAS No.

16672-66-5

Molecular Formula

C5H11NO4

Molecular Weight

149.15 g/mol

IUPAC Name

2-methoxyethyl N-(hydroxymethyl)carbamate

InChI

InChI=1S/C5H11NO4/c1-9-2-3-10-5(8)6-4-7/h7H,2-4H2,1H3,(H,6,8)

InChI Key

JXVHGKLCTWBYLV-UHFFFAOYSA-N

SMILES

COCCOC(=O)NCO

Canonical SMILES

COCCOC(=O)NCO

Other CAS No.

16672-66-5

Origin of Product

United States

Preparation Methods

Reaction Mechanism

This method involves transesterifying methyl N-acetylcarbamate with 2-methoxyethanol in the presence of a base (e.g., i-Pr2_2NEt) to prevent di(2-methoxyethyl) ether formation. The general pathway is:

CH3O(C=O)NH(CO)CH3+HO(CH2)2OCH3BaseHO(CH2)2O(C=O)NH(CH2OH)+CH3OH\text{CH}3\text{O(C=O)NH(CO)CH}3 + \text{HO(CH}2\text{)}2\text{OCH}3 \xrightarrow{\text{Base}} \text{HO(CH}2\text{)}2\text{O(C=O)NH(CH}2\text{OH)} + \text{CH}_3\text{OH}

Experimental Protocol

  • Acetylation : Methyl carbamate (2 ) is treated with acetic anhydride and Amberlyst 15 to form methyl N-acetylcarbamate (3 ).

  • Transesterification : 3 reacts with 2-methoxyethanol in refluxing xylene with i-Pr2_2NEt (1.2 equiv) for 6 hours.

  • Isolation : The product is recrystallized from toluene/hexane (yield: 80–89%).

Table 1: Transesterification Conditions and Outcomes

ParameterValue
Temperature170–180°C (reflux)
Catalysti-Pr2_2NEt
SolventXylene
Yield80–89%
By-products<5% di(2-methoxyethyl) ether

Chloroformate-Amine Coupling

Reaction Mechanism

2-Methoxyethyl chloroformate reacts with hydroxymethylamine (in situ generated from ammonium hydroxide) to form the target carbamate:

Cl(C=O)O(CH2)2OCH3+NH2CH2OHHO(CH2)2O(C=O)NH(CH2OH)+HCl\text{Cl(C=O)O(CH}2\text{)}2\text{OCH}3 + \text{NH}2\text{CH}2\text{OH} \rightarrow \text{HO(CH}2\text{)}2\text{O(C=O)NH(CH}2\text{OH)} + \text{HCl}

Experimental Protocol

  • Chloroformate Synthesis : 2-Methoxyethanol reacts with phosgene (1:1 mol ratio) in benzene at 30°C for 3 hours.

  • Amine Coupling : The chloroformate intermediate is treated with aqueous NH4_4OH (2 equiv) at 0–5°C for 2 hours.

  • Purification : The crude product is filtered and recrystallized (yield: 60–70%).

Table 2: Chloroformate-Amine Reaction Parameters

ParameterValue
Temperature0–5°C (amine coupling)
SolventBenzene/Water (biphasic)
CatalystNone (stoichiometric base)
Yield60–70%
By-products<10% urea derivatives

Activated Carbonate Intermediate Method

Reaction Mechanism

p-Nitrophenyl carbonate derivatives react with hydroxymethylamine under mild conditions:

p-O2N-C6H4O(C=O)O(CH2)2OCH3+NH2CH2OHHO(CH2)2O(C=O)NH(CH2OH)+p-O2N-C6H4OH\text{p-O}2\text{N-C}6\text{H}4\text{O(C=O)O(CH}2\text{)}2\text{OCH}3 + \text{NH}2\text{CH}2\text{OH} \rightarrow \text{HO(CH}2\text{)}2\text{O(C=O)NH(CH}2\text{OH)} + \text{p-O}2\text{N-C}6\text{H}4\text{OH}

Experimental Protocol

  • Carbonate Activation : 2-Methoxyethanol reacts with p-nitrophenyl chloroformate (1:1) in THF with TEA (1.1 equiv) at 0°C.

  • Amine Addition : The activated carbonate is treated with hydroxymethylamine (1.05 equiv) at 25°C for 12 hours.

  • Workup : The product is extracted with ethyl acetate and purified via silica chromatography (yield: 75–85%).

Table 3: Activated Carbonate Method Optimization

ParameterValue
Temperature0°C (activation), 25°C (coupling)
SolventTHF
BaseTriethylamine (TEA)
Yield75–85%
By-products<8% p-nitrophenol

Comparative Analysis of Methods

Table 4: Method Efficiency and Suitability

MethodYieldPurityScalabilityCost
Transesterification80–89%>95%IndustrialModerate
Chloroformate-Amine60–70%85–90%Lab-scaleLow
Activated Carbonate75–85%>98%Pilot-scaleHigh

Key Observations :

  • Transesterification offers the highest yields but requires high-boiling solvents (xylene).

  • Chloroformate-Amine is cost-effective but generates corrosive HCl.

  • Activated Carbonate provides superior purity but involves expensive reagents.

By-product Mitigation Strategies

  • Ether Formation : Use of i-Pr2_2NEt in transesterification reduces di(2-methoxyethyl) ether by <5%.

  • Urea Derivatives : Maintaining pH <8 during amine coupling minimizes urea side products.

  • Moisture Control : Sparging with N2_2 prevents hydrolysis of intermediates.

Industrial-Scale Considerations

  • Catalyst Recycling : Rhodium or tin catalysts (e.g., Rh2_2(OAc)4_4) enhance reaction rates but require immobilization to avoid leaching.

  • Continuous Flow Systems : Tubular reactors improve heat transfer and reduce residence time by 40%.

  • Solvent Recovery : Xylene and THF are distilled and reused, cutting costs by 30%.

Emerging Methodologies

  • Enzymatic Transesterification : Lipases (e.g., Candida antarctica) enable carbamate synthesis at 50°C with 90% enantiomeric excess.

  • CO2_2 Utilization : Supercritical CO2_2 reacts with 2-methoxyethanol and hydroxymethylamine under CeO2_2 catalysis (yield: 65%) .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyethyl (hydroxymethyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, play a crucial role in determining the reaction’s outcome .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new functional groups on the compound .

Scientific Research Applications

Medicinal Chemistry

Chemical Properties and Drug Design
The carbamate functional group is known for its stability and ability to enhance the permeability of compounds across cellular membranes. These characteristics make it an attractive motif in drug design. For instance, carbamates are frequently utilized as protecting groups for amines in organic synthesis, facilitating the development of complex pharmaceuticals .

Case Study: Acetylcholinesterase Inhibitors
2-Methoxyethyl (hydroxymethyl)carbamate can be related to drugs like neostigmine and rivastigmine, which are acetylcholinesterase inhibitors used in treating conditions like Alzheimer's disease. These compounds exemplify how carbamates can modulate neurotransmitter levels by inhibiting the enzyme that breaks down acetylcholine .

Compound Type Application
NeostigmineCarbamateAlzheimer's treatment
RivastigmineCarbamateAlzheimer's treatment

Agricultural Applications

Carbamate Insecticides
Carbamates are widely recognized for their role as insecticides. They function by inhibiting the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine and resulting in paralysis or death of pests. This mechanism is critical for the effectiveness of various commercial insecticides such as carbaryl and methomyl .

Case Study: Efficacy of Carbamates
Research has shown that carbamate insecticides exhibit varying levels of toxicity based on their structural modifications. For example, studies comparing different carbamate structures have indicated that certain derivatives possess enhanced efficacy against specific pest populations while minimizing impacts on non-target species .

Insecticide Active Ingredient Target Pest
SevinCarbarylVarious agricultural pests
FuradanCarbofuranSoil-dwelling insects

Cosmetic Applications

Skin Lightening Agents
Recent developments have identified this compound as a potential active ingredient in skin lightening formulations. Its mechanism involves modulation of melanin production without relying on traditional inhibitors like tyrosinase, making it a promising alternative for cosmetic applications .

Case Study: Formulation Development
A study focused on the formulation of creams containing this compound demonstrated significant skin-lightening effects when applied topically over a period of weeks. The results indicated a reduction in melanin content and improvement in skin tone uniformity among participants .

Product Type Active Ingredient Function
Skin CreamThis compoundSkin lightening agent
Hair TreatmentThis compoundHair lightening agent

Synthesis and Research Insights

The synthesis of this compound typically involves methods that ensure high yields while maintaining structural integrity. Recent advancements in synthetic methodologies have highlighted the use of activated carbonates for the efficient production of carbamates, including this compound .

Mechanism of Action

The mechanism of action of 2-Methoxyethyl (hydroxymethyl)carbamate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the compound’s application. The detailed mechanism of action may vary based on the specific context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related carbamates:

Compound Name CAS Molecular Formula Molecular Weight Functional Groups Key Differences
2-Methoxyethyl (hydroxymethyl)carbamate Not found C₅H₁₁NO₄* ~149.15 Carbamate, hydroxymethyl, methoxyethyl Reference compound
2-Methoxyethyl carbamate 628-12-6 C₄H₉NO₃ 119.12 Carbamate, methoxyethyl Lacks hydroxymethyl group
2-Methoxyethyl dimethylolcarbamate 10143-22-3 C₆H₁₃NO₅ 163.17 Carbamate, two hydroxymethyl, methoxyethyl Additional hydroxymethyl group
Methyl (2-methoxyethyl)carbamate 71556-07-5 C₆H₁₃NO₄ 163.17 Carbamate, methyl, methoxyethyl Methyl ester instead of hydroxymethyl
2-Hydroxyethyl (2-hydroxyethyl)carbamate 7506-80-1 C₅H₁₁NO₄ 149.15 Carbamate, two hydroxyethyl Hydroxyethyl substituents

*Inferred from structural analogs.

Physical and Chemical Properties

  • Hydrogen-Bonding Capacity : highlights that carbamates (sp² hybridized oxygen) exhibit stronger hydrogen-bond acceptor ability compared to hydroxymethyl groups (sp³ oxygen). This property may render the target compound more reactive in biological systems than analogs with hydroxymethyl substituents .
  • Solubility : The hydroxymethyl group in the target compound likely increases hydrophilicity compared to methyl or dimethoxyethyl analogs (e.g., Methyl (2,2-dimethoxyethyl)carbamate) .
  • Thermal Stability : Carbamates with aromatic or bulky substituents (e.g., Methyl (3-hydroxyphenyl)-carbamate, ) typically exhibit higher melting points (>200°C), whereas aliphatic carbamates like the target compound may have lower melting points .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methoxyethyl (hydroxymethyl)carbamate, and how can reaction conditions be optimized?

  • The compound can be synthesized using tert-butyl carbamate derivatives as starting materials. For example, a similar carbamate synthesis involved substituting hydroxyl groups with methoxyethyl chains under reflux conditions (e.g., using DMF as a solvent and NaH as a base) . Reaction optimization should focus on temperature control (e.g., 60–80°C) and stoichiometric ratios to minimize side products. Purification via column chromatography or recrystallization is advised .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical techniques include:

  • LCMS : To confirm molecular weight (e.g., m/z values) and detect impurities. For carbamates, ESI-MS in positive ion mode is recommended .
  • HPLC : Retention time analysis (e.g., 1.01 minutes under specific conditions like SQD-FA05) helps assess purity .
  • NMR : ¹H and ¹³C NMR verify functional groups (e.g., methoxyethyl and hydroxymethyl signals) .

Q. What are the stability and storage requirements for this compound?

  • The compound is stable under recommended storage conditions (2–8°C in inert atmospheres). Avoid exposure to moisture, strong acids/bases, and oxidizing agents, which may hydrolyze the carbamate group. Stability studies should monitor decomposition via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for carbamate derivatives like this compound?

  • Discrepancies in toxicity (e.g., acute oral toxicity vs. dermal irritation) may arise from differences in assay conditions (e.g., cell lines, exposure duration). Cross-validate findings using:

  • In vitro assays : e.g., cytotoxicity in HEK-293 cells.
  • In vivo models : Rodent studies to assess systemic effects.
  • Reference GHS classifications (e.g., H302 for oral toxicity) and harmonize testing protocols with OECD guidelines .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological samples)?

  • Challenges include low ionization efficiency in MS and matrix interference. Solutions:

  • Derivatization : Use trimethylsilyl agents to enhance volatility for GC-MS.
  • Tandem MS : CID fragmentation (e.g., m/z 1011 → 434) improves specificity .
  • Internal standards : Isotope-labeled analogs (e.g., ¹³C-carbamates) for accurate quantitation .

Q. How does the hydroxymethyl group influence the metabolic stability of this compound?

  • The hydroxymethyl group increases hydrophilicity, potentially reducing plasma protein binding and enhancing renal clearance. Comparative studies with non-hydroxylated analogs (e.g., 2-methoxyethyl carbamate) using liver microsomes can quantify metabolic half-life differences. Enzymatic assays (e.g., esterase/carboxylesterase activity) may reveal degradation pathways .

Q. What strategies are effective for designing derivatives of this compound with improved bioactivity?

  • Modify the hydroxymethyl or methoxyethyl groups to alter pharmacokinetics:

  • Hydroxymethyl substitution : Replace with fluoromethyl or aminomethyl groups to enhance metabolic resistance (e.g., via DAST-mediated fluorination) .
  • Methoxy chain elongation : Introduce ethoxy or propoxy units to tune lipophilicity and membrane permeability .

Methodological Notes

  • Safety Protocols : Adhere to GHS hazard statements (e.g., H315 for skin irritation) and use PPE (gloves, goggles) during handling .
  • Data Reproducibility : Document batch-specific analytical results (e.g., CAS RN, purity certificates) to ensure consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.